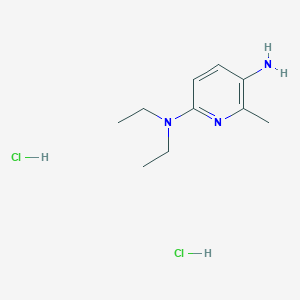

N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride

Cat. No. B8712253

Key on ui cas rn:

168091-36-9

M. Wt: 252.18 g/mol

InChI Key: SGECHFWEVFZQPI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07781373B2

Procedure details

Into a 250 ml erlenmeyer flask was placed 4 g (11.4 mmoles) of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-3,5-dimethoxybenzamide, 3.15 g (12.5 mmoles) N2,N2-diethyl-6-methyl-2,5-pyridinediamine dihydrochloride and 100 ml of methanol. A suspension resulted. To this suspension was added 7.84 g (77.5 mmoles) of triethylamine. The suspension became a solution. The reaction flask was cooled via an ice/water bath to about 5° C. While the reaction mixture was cooling, 5.7 g (25 mmoles) of ammonium persulfate was dissolved in 12 mL of water. This solution was added dropwise to the reaction vessel. The mixture got so thick during the addition that an additional 100 ml of methanol needed to be added. After complete addition of the ammonium persulfate, the mixture was stirred at 5° C. for 2½ hours. The solid was collected on a medium sintered glass funnel, rinsed with methanol then 2 times with 45° C. water and finally ligroin and then air dried by sucking air through the funnel overnight. 5.2 g of desired product was collected. The collected product was returned to a 125 ml erlenmeyer flask 75 ml of ethanol was added. The mixture was heated to reflux on a hot plate for 5 minutes and allowed to cool to 45° C. A solid was then collected on a medium sintered glass funnel and dried by sucking air through the funnel overnight. The yield was 4.8 g (85% purified yield) of desired dye, with an absorbance maximum of 630 nm, and an extinction coefficient of 24,565.

Name

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-3,5-dimethoxybenzamide

Quantity

4 g

Type

reactant

Reaction Step One

Quantity

3.15 g

Type

reactant

Reaction Step Two

Name

ammonium persulfate

Quantity

5.7 g

Type

reactant

Reaction Step Four

Name

ammonium persulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1C(O)=C(NC(=O)C2C=C(OC)C=C(OC)C=2)C=C(Cl)C=1C.Cl.Cl.[CH2:26]([N:28]([CH2:37][CH3:38])[C:29]1[CH:34]=[CH:33][C:32]([NH2:35])=[C:31]([CH3:36])N=1)[CH3:27].C(N(CC)CC)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O.CO>[CH3:27][CH2:26][N:28]([C:29]1[CH:34]=[CH:33][C:32]([NH2:35])=[C:31]([CH3:2])[CH:36]=1)[CH2:37][CH3:38] |f:1.2.3,5.6.7|

|

Inputs

Step One

|

Name

|

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-3,5-dimethoxybenzamide

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=C(C=C(C1C)Cl)NC(C1=CC(=CC(=C1)OC)OC)=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

3.15 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.C(C)N(C1=NC(=C(C=C1)N)C)CC

|

Step Three

|

Name

|

|

|

Quantity

|

7.84 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

ammonium persulfate

|

|

Quantity

|

5.7 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

|

Name

|

|

|

Quantity

|

12 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

ammonium persulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

Step Six

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Seven

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at 5° C. for 2½ hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 250 ml erlenmeyer flask was placed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A suspension resulted

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While the reaction mixture was cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This solution was added dropwise to the reaction vessel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to be added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was collected on a medium sintered glass funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with methanol

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

2 times with 45° C. water and finally ligroin and then air dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

through the funnel overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

5.2 g of desired product was collected

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux on a hot plate for 5 minutes

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 45° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A solid was then collected on a medium sintered glass funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

through the funnel overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The yield was 4.8 g (85% purified yield) of desired dye

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CCN(CC)C1=CC(=C(C=C1)N)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |